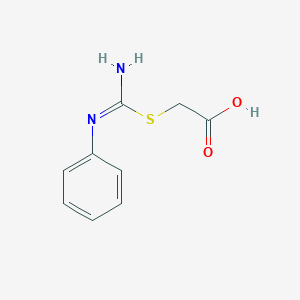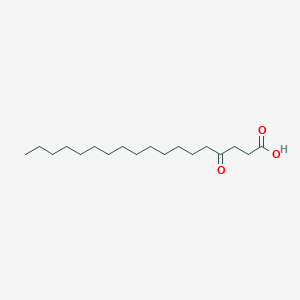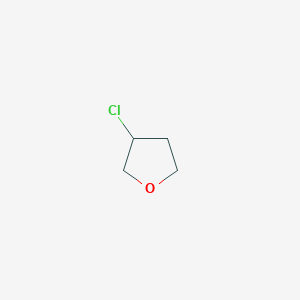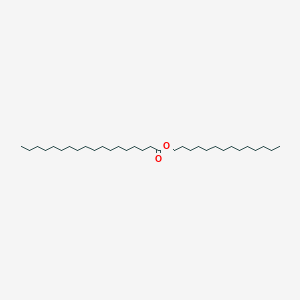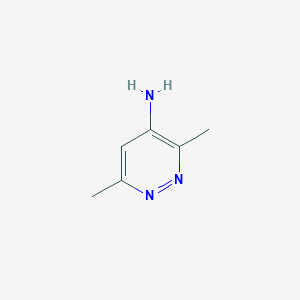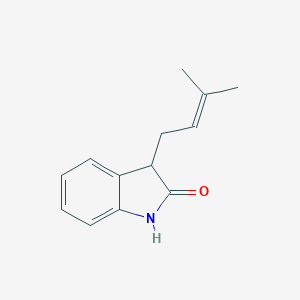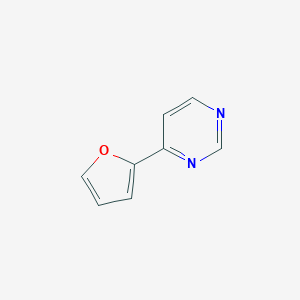
Ketocaine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketocaine hydrochloride is a chemical compound that is synthesized by the reaction of ketamine and cocaine. It is a local anesthetic that has gained popularity in the scientific community due to its unique properties. This compound has been studied extensively for its potential use in laboratory experiments.
Mécanisme D'action
The mechanism of action of Ketocaine hydrochloride is similar to that of other local anesthetics. It works by blocking the transmission of nerve impulses from the site of application to the brain. This results in a loss of sensation in the affected area. This compound also has a mild vasoconstrictive effect, which helps to reduce bleeding at the site of application.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators, such as histamine and prostaglandins. It also has a mild analgesic effect, which helps to reduce pain at the site of application. This compound has been shown to have a relatively short duration of action, which makes it ideal for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Ketocaine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively safe and effective local anesthetic that has been used extensively in animal experiments. It has a short duration of action, which makes it ideal for use in experiments that require repeated applications. This compound has also been shown to have a mild analgesic effect, which can help to reduce pain and discomfort in animals.
However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short duration of action, which may not be suitable for experiments that require long-term anesthesia. It also has a mild vasoconstrictive effect, which can cause tissue damage if used in high concentrations.
Orientations Futures
There are a number of future directions for research on Ketocaine hydrochloride. One area of research is the development of new formulations that have a longer duration of action. Another area of research is the investigation of the analgesic properties of this compound. Finally, there is a need for further studies on the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a local anesthetic that has gained popularity in the scientific community due to its unique properties. It has been studied extensively for its potential use in laboratory experiments and has been found to be a safe and effective local anesthetic. This compound has a number of advantages for use in laboratory experiments, but there are also some limitations to its use. Further research is needed to explore the potential of this compound in various applications.
Méthodes De Synthèse
Ketocaine hydrochloride is synthesized by the reaction of ketamine and cocaine. The reaction takes place in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Ketocaine hydrochloride has been studied extensively for its potential use in laboratory experiments. It has been found to be an effective local anesthetic and has been used in various experiments involving animals. This compound has also been studied for its potential use in pain management and as a treatment for various medical conditions.
Propriétés
Numéro CAS |
1092-47-3 |
|---|---|
Formule moléculaire |
C18H30ClNO2 |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5;/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3;1H |
Clé InChI |
KLTGHWCBYMXNQD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |
SMILES canonique |
CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |
Autres numéros CAS |
1092-47-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



